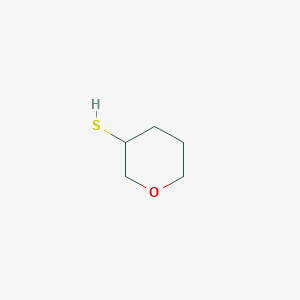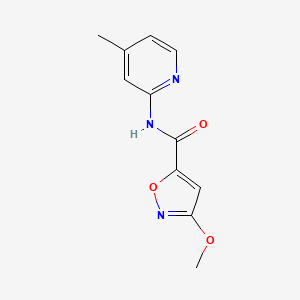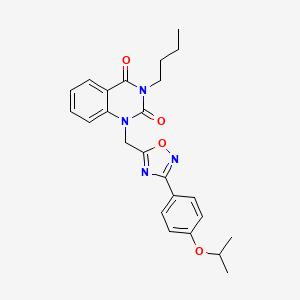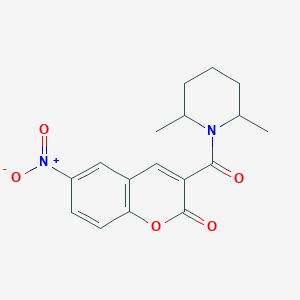
Oxane-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthetic Routes and Reaction Conditions:
From Alkyl Halides: One common method for synthesizing thiols involves the nucleophilic substitution of alkyl halides with hydrosulfide anions.
Catalytic Preparation: Thiols can also be synthesized using catalytic methods involving hydrogen sulfide (H₂S) and various catalysts.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of thiols often employs similar methods but on a larger scale, with optimizations for yield and purity.
Types of Reactions:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’) using oxidizing agents such as bromine or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: Thiols can undergo nucleophilic substitution reactions, where the thiol group replaces another group in a molecule.
Common Reagents and Conditions:
Oxidizing Agents: Bromine (Br₂), iodine (I₂).
Reducing Agents: Zinc (Zn), hydrochloric acid (HCl).
Nucleophiles: Hydrosulfide anion (HS⁻), thiourea.
Major Products:
Disulfides: Formed from the oxidation of thiols.
Thioethers: Formed from nucleophilic substitution reactions involving thiols.
Wissenschaftliche Forschungsanwendungen
Oxane-3-thiol and other thiols have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of thiols often involves their ability to undergo redox reactions. Thiols can donate electrons, acting as reducing agents, and can form disulfide bonds, which are crucial in maintaining the structure and function of proteins . In biological systems, thiols participate in redox signaling and can modulate the activity of enzymes and other proteins through thiol-disulfide exchange reactions .
Vergleich Mit ähnlichen Verbindungen
Ethanethiol: A simple thiol with a similar structure but different reactivity and applications.
Methanethiol: Another simple thiol, known for its strong odor and use as a warning agent in natural gas.
Uniqueness of Oxane-3-thiol: this compound is unique due to its oxane ring structure, which imparts distinct chemical properties compared to simpler thiols like ethanethiol and methanethiol. The presence of the oxane ring can influence the reactivity and stability of the thiol group, making it suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
IUPAC Name |
oxane-3-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c7-5-2-1-3-6-4-5/h5,7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBLDFMSWYQTJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-ethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2987987.png)


![5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987997.png)
![(3Z)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2987998.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2988000.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2988001.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2988003.png)
![ETHYL 2-{2-[(4-CYCLOHEXYL-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2988004.png)
![2-Chloro-1-[5-(dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]ethanone](/img/structure/B2988005.png)
![2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2988006.png)

